N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride
CAS No.: 77985-32-1
Cat. No.: VC20605158
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77985-32-1 |
|---|---|
| Molecular Formula | C15H23ClN2O2 |
| Molecular Weight | 298.81 g/mol |
| IUPAC Name | (2,6-dimethylphenyl) N-(2-pyrrolidin-1-ium-1-ylethyl)carbamate;chloride |
| Standard InChI | InChI=1S/C15H22N2O2.ClH/c1-12-6-5-7-13(2)14(12)19-15(18)16-8-11-17-9-3-4-10-17;/h5-7H,3-4,8-11H2,1-2H3,(H,16,18);1H |
| Standard InChI Key | LPSIOSVRMVJCEE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OC(=O)NCC[NH+]2CCCC2.[Cl-] |
Introduction
N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride is a chemical compound with the molecular formula C15H23ClN2O2 and a molecular weight of 298.81 g/mol . This compound is a carbamate derivative, which includes a pyrrolidinyl group attached to an ethyl chain, further linked to a carbamic acid moiety esterified with a 2,6-xylyl group. The hydrochloride salt form indicates the presence of a chloride ion, which is often used to enhance solubility and stability in aqueous solutions.
Synthesis and Preparation
While specific synthesis methods for N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride are not detailed in the available literature, carbamates generally can be synthesized through the reaction of an amine with a carbamoyl chloride or by carbamation of an alcohol. The hydrochloride salt is typically formed by adding hydrochloric acid to the free base form of the compound.
Related Compounds
Other carbamates, such as (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester, share structural similarities but differ in their ester groups . These compounds are often used as intermediates in organic synthesis or as building blocks for more complex molecules.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| N-(2-(Pyrrolidinyl)ethyl)carbamic acid, 2,6-xylyl ester hydrochloride | C15H23ClN2O2 | 298.81 g/mol |
| (2-Pyrrolidin-2-yl-ethyl)-carbamic acid tert-butyl ester | C11H22N2O2 | 214.30 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume